7-Methyl-[1,2,4]triazolo[4,3-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with a triazole ring, with a methyl group attached at the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form 2-hydrazinylbenzonitrile, which is then cyclized with formic acid to yield the triazoloquinoline core. The methyl group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazoloquinoline derivatives with various functional groups.
Scientific Research Applications
7-Methyl-[1,2,4]triazolo[4,3-a]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties, particularly as an A2B receptor antagonist.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. For instance, as an A2B receptor antagonist, it binds to the A2B receptor, inhibiting its activity and thereby exerting anticancer effects . The compound may also interact with other cellular pathways, leading to apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its dual c-Met/VEGFR-2 inhibitory activities.
Uniqueness: 7-Methyl-[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific substitution pattern and its potential as an A2B receptor antagonist, which distinguishes it from other triazoloquinoline derivatives. Its methyl group at the seventh position may also confer unique electronic and steric properties, influencing its biological activity and chemical reactivity.
Properties
CAS No. |
35359-28-5 |
---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
7-methyl-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C11H9N3/c1-8-2-4-10-9(6-8)3-5-11-13-12-7-14(10)11/h2-7H,1H3 |
InChI Key |
KOZAWKCPXJEKJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=NN=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.